

# Application Notes and Protocols for Sativex® (Nabiximols) in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration protocols for **Sativex**® (nabiximols) in research environments. **Sativex** is an oromucosal spray containing a formulated extract of Cannabis sativa that delivers a consistent amount of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio. Each 100 microliter spray contains 2.7 mg of THC and 2.5 mg of CBD.[1][2]

## **Dosing and Administration Data**

The following tables summarize quantitative data on **Sativex** dosing and administration from various clinical trials and research studies.

### Table 1: Sativex Dosing Regimens in Clinical Research



| Indication                                  | Starting<br>Dose                             | Titration<br>Schedule                                                                                                                                        | Typical<br>Maintenance<br>Dose                                                        | Maximum<br>Recommend<br>ed Dose                                     | Citation(s) |
|---------------------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------|-------------|
| Multiple<br>Sclerosis<br>(MS)<br>Spasticity | 1 spray in the evening.                      | Increase by 1 spray per day as tolerated, up to 12 sprays daily, over a period of up to 2 weeks. A minimum of a 15-minute gap should be left between sprays. | 8 sprays per<br>day, divided<br>throughout<br>the day.                                | 12 sprays per<br>day.                                               | [1][3][4]   |
| Cannabis<br>Use Disorder<br>(CUD)           | 5 sprays per<br>day for the<br>first 2 days. | Gradual increase of 5 sprays per day, reaching a maximum of 42 sprays per day by day 10.                                                                     | Variable, with averages ranging from 4.1 to 12.8 sprays per day.                      | Up to 42<br>sprays per<br>day in some<br>studies.                   | [5]         |
| Advanced<br>Cancer Pain                     | 1 spray in the evening.                      | Self-titration to a minimum of 3 sprays per day, then individualized up to 10 sprays per day over 14 days.                                                   | Low to<br>medium dose<br>ranges (1-10<br>sprays/day)<br>showed<br>better<br>efficacy. | Not to exceed<br>10 sprays per<br>day in the<br>described<br>study. | [6][7][8]   |



| Neuromyelitis Optica Spectrum Disorder (NMOSD) | Pre-specified uptitration schedule over 2 weeks. | Individualized<br>to optimum<br>daily dosage.                   | To be determined by the study.                         | 12 sprays per<br>day. | [9]      |
|------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------|-----------------------|----------|
| Recurrent<br>Glioblastoma                      | 1 spray in the evening.                          | Gradual individualized titration by 1 additional spray per day. | Mean of 6-7.5<br>sprays per<br>day after<br>titration. | 12 sprays per<br>day. | [10][11] |

**Table 2: Pharmacokinetic Parameters of Sativex** 

(Oromucosal Spray)

| Parameter                                | THC                                                             | CBD                                                             | Citation(s) |
|------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|-------------|
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours (after 21.6 mg THC/20 mg CBD dose)                   | Comparable to THC                                               | [12]        |
| Terminal Elimination<br>Half-life (t½)   | 1.94, 3.72, and 5.25 hours for 2, 4, and 8 sprays respectively. | 5.28, 6.39, and 9.36 hours for 2, 4, and 8 sprays respectively. | [12]        |

## **Experimental Protocols**

## Protocol 1: Administration of Sativex Oromucosal Spray in a Clinical Trial Setting

Objective: To ensure consistent and safe administration of **Sativex** to research participants.

#### Materials:

- Sativex® (nabiximols) oromucosal spray
- Placebo spray (matching in appearance, taste, and packaging)



- Participant diary for recording dose, time, and any adverse events
- Blood pressure and heart rate monitor

#### Procedure:

- Participant Instruction:
  - Provide comprehensive training to the participant on the correct use of the oromucosal spray.
  - Instruct the participant to shake the spray vial well before each use.[4]
  - Demonstrate the correct administration technique: spray onto the oromucosal surface (inside of the cheek or under the tongue), varying the application site with each use to avoid irritation.[3][4]
  - Advise participants to maintain a consistent administration schedule in relation to food intake to minimize bioavailability variability.[1][4]
  - Inform participants about potential side effects, such as dizziness and fatigue, which are more common during the initial titration period, and are usually mild and transient.[1]
  - For studies involving driving or operating machinery, caution participants about potential impairment.[10]
- Initial Titration Phase (Example for MS Spasticity):
  - Day 1: Administer one spray in the evening.[4]
  - Days 2-14: Gradually increase the daily dose by one spray per day, as tolerated by the participant, up to a maximum of 12 sprays per day.[1][3] Doses should be divided between morning and evening.[4]
  - Maintain at least a 15-minute interval between sprays.[3][4]
  - The research team should be in regular contact with the participant to monitor for adverse events and adjust the titration schedule if necessary. Dose reduction or temporary



interruption may be required based on the severity of side effects.[1][11]

#### Maintenance Phase:

- Once the optimal dose is achieved (balancing efficacy and tolerability), the participant should maintain this dose for the duration of the study period.[1][3]
- The total daily dose can be spread throughout the day according to individual response.[1]

#### Data Collection:

- Instruct participants to record the date, time, and number of sprays for each administration in their diary.
- Record any adverse events, noting the time of onset, duration, and severity.
- At study visits, review the participant's diary for compliance and adverse events.
- Measure vital signs, such as blood pressure and heart rate, at baseline and regular intervals throughout the study.[13]
- Washout Period (for crossover studies):
  - For crossover trial designs, a washout period of at least 2 weeks is typically implemented between treatment arms to ensure the drug is cleared from the system.[9]

## Visualizations Signaling Pathways of THC and CBD





Click to download full resolution via product page

Caption: Signaling pathways of THC and CBD via cannabinoid receptors.

## **Experimental Workflow for a Sativex Clinical Trial**





Click to download full resolution via product page

Caption: Generalized workflow for a Sativex clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medicines.org.uk [medicines.org.uk]
- 2. wearevolcanic.com [wearevolcanic.com]
- 3. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 4. hse.ie [hse.ie]
- 5. Effects of sub-chronic nabiximols on biological markers of individuals undergoing a clinical trial for the treatment of cannabis use disorder PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sativex oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebocontrolled phase 3 studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Irl.mn.gov [Irl.mn.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. isrctn.com [isrctn.com]
- 11. A phase 1b randomised, placebo-controlled trial of nabiximols cannabinoid oromucosal spray with temozolomide in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nps.org.au [nps.org.au]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Sativex® (Nabiximols) in a Research Setting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#dosing-and-administration-protocols-for-sativex-in-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com